![molecular formula C22H27N3O5S B3444814 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444814.png)
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as EPAC, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the exchange protein activated by cyclic AMP (EPAC), which is a member of the Ras-like small GTPase family of proteins. EPAC is involved in a variety of cellular processes, including cell proliferation, differentiation, and migration. EPAC has been shown to play a role in the development of cancer, cardiovascular diseases, and metabolic disorders.
Wirkmechanismus
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide inhibits the activity of the exchange protein activated by cyclic AMP (1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide), which is involved in the regulation of various cellular processes. 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide is activated by cyclic AMP (cAMP), which is a second messenger molecule that plays a role in the regulation of cellular signaling pathways. 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide activation leads to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and migration. By inhibiting 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide activity, 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide can modulate these cellular processes and potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide inhibition leads to the inhibition of cell proliferation and the induction of apoptosis. 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to regulate glucose homeostasis and may be useful in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, which allows for specific targeting of this protein. 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide is also easy to synthesize and purify, which makes it readily available for use in experiments. However, 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has potential for use in the treatment of various diseases, and future research is needed to fully understand its potential. Some possible future directions for research include investigating the use of 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer, studying the effects of 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide on other cellular processes, and developing new synthetic methods for the production of 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide. In addition, further studies are needed to determine the potential side effects of 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide and its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been investigated for its potential use in the treatment of cardiovascular diseases and metabolic disorders.
Eigenschaften
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-2-30-19-10-8-18(9-11-19)25(31(28,29)20-6-4-3-5-7-20)16-21(26)24-14-12-17(13-15-24)22(23)27/h3-11,17H,2,12-16H2,1H3,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRZPXMGKFYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.